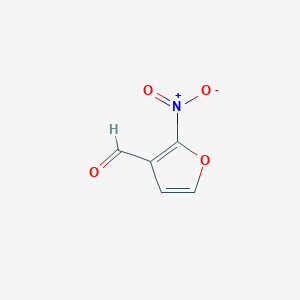

2-硝基呋喃-3-甲醛

描述

2-Nitrofuran-3-carbaldehyde, also known as 2-Nitro-3-furancarboxaldehyde, is an intermediate in synthesizing 2,4-Dichlorofuro[2,3-d]pyrimidine, a furopyrimidine derivative used in the preparation of phosphoinositide 3-kinase inhibitor . It has a molecular weight of 141.08 and a molecular formula of C5H3NO4 .

Synthesis Analysis

The synthesis of nitrofuran derivatives has been reported in several studies . For instance, one study synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives . Another study reported the synthesis of 5-nitrofuran-isatin molecular hybrids .

Molecular Structure Analysis

Nitrofurans are synthetic drugs derived from a common scaffold molecule: a furan core and a nitro group at the C2 position, which confers antibacterial properties . Computational chemistry analysis of nitrofurans and their derivative products has been conducted to understand their reactivity .

Chemical Reactions Analysis

Nitrofurans undergo metabolic reduction at the nitro group to generate reactive species which can covalently bind to cellular macromolecules . A study reported the development of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs .

Physical And Chemical Properties Analysis

2-Nitrofuran-3-carbaldehyde is a yellow solid . It has a complexity of 152 and a topological polar surface area of 76Ų . It is soluble in dichloromethane, ethyl acetate, and methanol .

科学研究应用

- Application : 2-Nitrofuran-3-carbaldehyde derivatives have been explored as potential antibacterial agents. Researchers have synthesized novel compounds by modifying the furan ring and the nitro group, aiming to enhance their efficacy against pathogenic bacteria .

- Application : Scientists have designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives containing an aryl or heteroaryl methylene group. These compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and other strains .

- Application : Researchers have explored methods for synthesizing these compounds, including nitration, oxidation, and esterification. For instance, 5-nitrofuran-2-carbaldehyde can be obtained from furfural through nitration reactions .

- Application : Scientists investigate the biological effects of 2-Nitrofuran-3-carbaldehyde derivatives, including their potential as antiparasitic, antitumor, or anti-inflammatory agents. These studies contribute to drug discovery and development .

- Application : 2-Nitrofuran-3-carbaldehyde can be transformed into various functionalized derivatives, such as acrylaldehydes, carboxylates, and esters. These intermediates find use in constructing more complex molecules .

- Application : Researchers have explored the electrochemical behavior of 2-Nitrofuran-3-carbaldehyde and its derivatives. These compounds can be immobilized on electrode surfaces to detect specific molecules, such as neurotransmitters or environmental pollutants .

Antimicrobial Agents

Thiazolidinone Derivatives

Carbonyl-Containing Nitrofurans

Biological Activity Studies

Synthetic Intermediates

Electrochemical Sensors

作用机制

Mode of Action

2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The biochemical pathways affected by 2-Nitrofuran-3-carbaldehyde are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .

Pharmacokinetics

Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine

Result of Action

The result of the action of 2-Nitrofuran-3-carbaldehyde is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .

Action Environment

The action of 2-Nitrofuran-3-carbaldehyde can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance

未来方向

Nitrofuran derivatives have shown promising results in various studies . For instance, some 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives exhibited strong antimicrobial activity . Similarly, 5-nitrofuran-isatin molecular hybrids demonstrated potent inhibitory activity against the human colon cancer cell line HCT 116 . These findings suggest that nitrofuran derivatives, including 2-Nitrofuran-3-carbaldehyde, could be further explored for their potential applications in medicine .

属性

IUPAC Name |

2-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrofuran-3-carbaldehyde | |

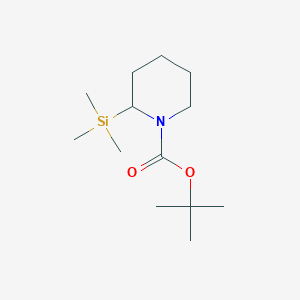

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)